Cas no 66158-56-3 (3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-)

3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 化学的及び物理的性質
名前と識別子
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- 3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-
- EN300-369279
- 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 66158-56-3
- 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- 3-Pyridinecarboxylic acid, 5-bromo-1-butyl-1,2-dihydro-2-oxo-
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- インチ: InChI=1S/C10H12BrNO3/c1-2-3-4-12-6-7(11)5-8(9(12)13)10(14)15/h5-6H,2-4H2,1H3,(H,14,15)
- InChIKey: YXMMKHMEFBSWNZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 273.00006Da
- どういたいしつりょう: 273.00006Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.6Ų
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369279-0.05g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.05g |
$1212.0 | 2023-03-02 | ||
Enamine | EN300-369279-5.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 5.0g |
$4184.0 | 2023-03-02 | ||
Enamine | EN300-369279-0.1g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.1g |
$1269.0 | 2023-03-02 | ||
Enamine | EN300-369279-0.5g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.5g |
$1385.0 | 2023-03-02 | ||
Enamine | EN300-369279-2.5g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 2.5g |
$2828.0 | 2023-03-02 | ||
Enamine | EN300-369279-1.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-369279-0.25g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 0.25g |
$1328.0 | 2023-03-02 | ||
Enamine | EN300-369279-10.0g |
5-bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
66158-56-3 | 10.0g |
$6205.0 | 2023-03-02 |
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO- 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
3-PYRIDINECARBOXYLIC ACID, 5-BROMO-1-BUTYL-1,2-DIHYDRO-2-OXO-に関する追加情報
3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo
3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo is a versatile organic compound with the CAS number 66158-56-3. This compound belongs to the class of pyridine derivatives and has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position, a butyl group at the 1-position, and a ketone group at the 2-position. This combination of functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for further modifications. The bromine substituent at the 5-position introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various reactions. The butyl group at the 1-position adds bulk to the molecule, potentially enhancing its solubility in organic solvents. The ketone group at the 2-position is highly reactive and can participate in nucleophilic additions, making it a valuable site for further functionalization.
Recent studies have highlighted the potential of 3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo in drug discovery and development. Its ability to act as a scaffold for bioactive molecules has been explored in various pharmacological studies. For instance, researchers have investigated its role as a precursor for anti-inflammatory agents and anticancer drugs. The compound's ability to undergo diverse chemical transformations makes it an ideal candidate for medicinal chemistry applications.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Recent advancements in this field have demonstrated its potential as a building block for organic semiconductors and light-emitting materials. The combination of its structural flexibility and electronic characteristics positions it as a promising candidate for next-generation materials.
The synthesis of 3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo involves a series of well-established organic reactions. The starting material is typically derived from pyridine derivatives, which are subjected to bromination and alkylation reactions to introduce the desired substituents. The final step involves oxidation to form the ketone group at the 2-position. Researchers have optimized these reaction conditions to achieve high yields and purity levels.
One of the most recent breakthroughs in this area involves the use of green chemistry principles for the synthesis of this compound. By employing environmentally friendly reagents and catalysts, scientists have successfully reduced the environmental footprint of its production process. This shift towards sustainable chemistry aligns with global efforts to promote eco-friendly practices in chemical manufacturing.
The physical properties of 3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo make it suitable for various analytical techniques. Its high melting point and moderate solubility in organic solvents facilitate its characterization using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These properties also make it amenable to large-scale production and purification processes.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting enzyme inhibition and receptor binding. Its ability to modulate key biological pathways makes it a valuable tool for studying disease mechanisms and developing therapeutic interventions. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and efficacy.
The versatility of 3-Pyridinecarboxylic Acid, 5-Bromo-1-Butyl-1,2-Dihydro-2-Oxo extends to its use as an intermediate in organic synthesis. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enables the construction of complex molecular architectures with precision. These reactions are pivotal in building libraries of compounds for high-throughput screening in drug discovery.
Furthermore, this compound has been explored as a ligand in coordination chemistry due to its ability to form stable metal complexes. Its nitrogen-containing heterocyclic structure allows for strong metal-ligand interactions, making it suitable for applications in catalysis and sensing technologies.
In conclusion, 3-Pyridinecarboxylic Acid, 5-Bromo-1-butyl -1 , 2-dihydro -2 -oxo (CAS No:66158 -56 -3) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structural features enable it to serve as both a building block for advanced materials and an active ingredient in pharmaceutical formulations. As research continues to uncover new applications and optimize synthetic methodologies
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